molecular formula C11H9N7O B11065729 Benzamide, 4-(5-imidazol-1-yltetrazol-1-yl)-

Benzamide, 4-(5-imidazol-1-yltetrazol-1-yl)-

Cat. No.: B11065729
M. Wt: 255.24 g/mol
InChI Key: LDGWKGPYYSWBJY-UHFFFAOYSA-N
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Description

4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE is a complex organic compound that features both imidazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE typically involves the formation of the imidazole and tetrazole rings followed by their subsequent coupling to a benzamide moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles . The tetrazole ring can be synthesized through the reaction of azides with nitriles under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.

    Tetrazole derivatives: Compounds such as losartan and valsartan contain the tetrazole ring.

Uniqueness

4-[5-(1H-IMIDAZOL-1-YL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE is unique due to the combination of both imidazole and tetrazole rings within a single molecule, providing a versatile scaffold for various chemical modifications and biological interactions .

Properties

Molecular Formula

C11H9N7O

Molecular Weight

255.24 g/mol

IUPAC Name

4-(5-imidazol-1-yltetrazol-1-yl)benzamide

InChI

InChI=1S/C11H9N7O/c12-10(19)8-1-3-9(4-2-8)18-11(14-15-16-18)17-6-5-13-7-17/h1-7H,(H2,12,19)

InChI Key

LDGWKGPYYSWBJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)N3C=CN=C3

Origin of Product

United States

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